

# Technical Support Center: 5-Fluoro-2-nitrophenylacetic Acid

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## Compound of Interest

Compound Name: 5-Fluoro-2-nitrophenylacetic acid

Cat. No.: B1310466

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Welcome to the technical support guide for **5-Fluoro-2-nitrophenylacetic acid** (CAS: 29640-98-0). This document provides in-depth guidance on storage, handling, and troubleshooting for researchers, medicinal chemists, and process development scientists. Our goal is to ensure you achieve maximum efficacy and reproducibility in your experiments by understanding the chemical nature of this valuable synthetic intermediate.

## Quick Reference: Compound Specifications

For your convenience, the key physical and chemical properties of **5-Fluoro-2-nitrophenylacetic acid** are summarized below.

Property	Value	Source(s)
CAS Number	29640-98-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FO <sub>4</sub>	[2]
Molecular Weight	199.14 g/mol	[2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	153-157 °C	[4]
pKa	3.74 ± 0.10 (Predicted)	[4]
Purity	Typically ≥97%	-

## Frequently Asked Questions (FAQs)

Q1: There are conflicting storage temperatures from different suppliers (Room Temperature vs. 2-8°C). What is the definitive storage condition?

A1: This is an excellent and critical question. The discrepancy arises from balancing long-term stability with practical laboratory use.

- For Long-Term Storage (> 6 months): We recommend storing **5-Fluoro-2-nitrophenylacetic acid** at 2-8°C in a tightly sealed container. This minimizes the potential for slow degradation over extended periods.
- For Routine Laboratory Use: Storage at ambient room temperature (10-25°C) is perfectly acceptable for bottles that are in active use.<sup>[4]</sup> The compound is a stable crystalline solid under normal conditions.<sup>[5]</sup>

The Causality: The primary driver for degradation is not typically thermal lability at room temperature but rather environmental factors like light and moisture. The key is to keep the compound in a dry, dark place. A refrigerator provides a controlled, dark environment, which is why it's recommended for long-term archival. For day-to-day work, focusing on protection from light and humidity is more critical than refrigeration.

Q2: Is **5-Fluoro-2-nitrophenylacetic acid** light-sensitive? My material has developed a more yellow color over time.

A2: Yes, and this is a crucial handling parameter. Like many nitroaromatic compounds, it is susceptible to photodegradation.<sup>[6]</sup><sup>[7]</sup> The development of a more intense yellow or brownish color is a common indicator of exposure to UV-visible light.

The Mechanism: The nitro group (-NO<sub>2</sub>) is a chromophore that can absorb light. This can excite the molecule into a state where it undergoes photochemical reactions.<sup>[7]</sup> These reactions can generate various byproducts, including nitrophenols and other colored impurities, which can interfere with subsequent reactions and complicate purification.<sup>[6]</sup> To ensure the integrity of your starting material, always store it in an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.

Q3: What are the best solvents for dissolving this compound for a reaction?

A3: **5-Fluoro-2-nitrophenylacetic acid** has good solubility in common polar aprotic organic solvents. For synthetic applications like amide couplings, the most frequently used solvents are:

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Ethyl Acetate (EtOAc)

It has poor solubility in water and non-polar solvents like hexanes. For reaction work-ups, it can be extracted from an acidified aqueous layer into a solvent like ethyl acetate.

## Troubleshooting Guide

This section addresses common problems encountered during synthesis and provides logical solutions based on the compound's chemistry.

Problem	Potential Cause(s)	Recommended Solution(s)
Inconsistent or Low Reaction Yields	<p>1. Starting Material Degradation: The most common cause is the use of aged or improperly stored starting material.</p> <p>Photodegradation or reaction with trace moisture can lower the effective concentration of the acid.[7]</p>	<p>1. Verify Purity: Before starting a critical reaction, check the melting point of your material. A broad or depressed melting range suggests impurities. If available, run a quick <math>^1\text{H}</math> NMR or LC-MS to confirm purity.</p> <p>2. Use Fresh Material: If in doubt, use a freshly opened bottle of the reagent.</p>
Difficult or Messy Purification	<p>1. Formation of Side Products: Impurities from degraded starting material can lead to unexpected side reactions.</p> <p>2. Incompatible Reagents: The nitro group can be sensitive to certain reducing agents. The acidic proton can react with strong bases, which can also deprotonate other positions on the ring under harsh conditions.</p>	<p>1. Ensure High-Purity Starting Material: As above, start with clean material.</p> <p>2. Review Reagent Compatibility: Avoid strong reducing agents unless the intention is to reduce the nitro group. Use non-nucleophilic organic bases (e.g., DIPEA, <math>\text{Et}_3\text{N}</math>) for reactions like amide coupling rather than strong inorganic bases like <math>\text{NaOH}</math> or <math>\text{K}_2\text{CO}_3</math>, which can cause side reactions.[5]</p>
Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)	<p>1. Degradation Products: As discussed, light can generate various photoproducts.[6]</p> <p>2. Residual Solvents: Improper drying can leave residual solvents from a previous synthesis or purification step.</p>	<p>1. Check for Degradation: Compare the new data to a reference spectrum from a trusted source or a freshly opened bottle.</p> <p>2. Dry Thoroughly: Dry the material under high vacuum before use, especially if it appears clumpy, which may indicate the presence of moisture.</p>

## Experimental Workflow: Amide Coupling Protocol

This section provides a detailed, step-by-step methodology for a standard amide coupling reaction, a common application for this compound. This protocol illustrates best practices for handling and reagent addition.

Objective: To synthesize N-benzyl-2-(5-fluoro-2-nitrophenyl)acetamide.

Materials:

- **5-Fluoro-2-nitrophenylacetic acid** (1.0 eq)
- Benzylamine (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO<sub>3</sub> (aq), Brine

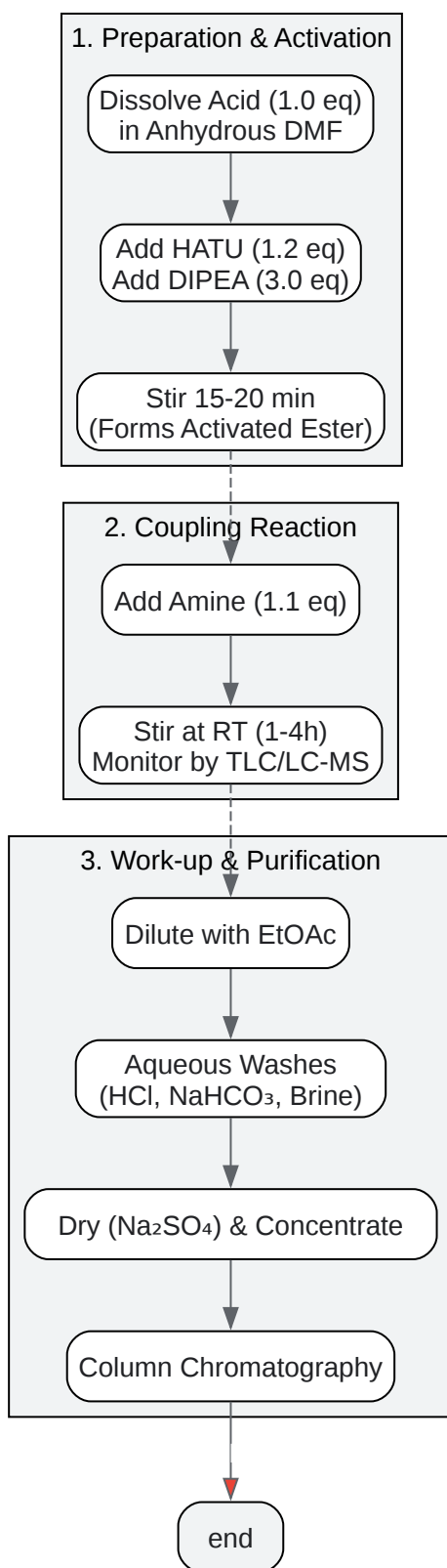
### Step-by-Step Methodology:

- **Preparation:** Under an inert atmosphere (Nitrogen or Argon), add **5-Fluoro-2-nitrophenylacetic acid** (1.0 eq) to a dry round-bottom flask.
- **Dissolution:** Add anhydrous DMF to dissolve the acid completely.
- **Activation:** To the stirring solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the activated ester, which is highly reactive towards the amine.
- **Amine Addition:** Slowly add benzylamine (1.1 eq) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting carboxylic acid is consumed (typically 1-4 hours).

- Work-up:
  - Dilute the reaction mixture with Ethyl Acetate.
  - Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated  $\text{NaHCO}_3$  (to remove any remaining acid), and finally with brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

## Workflow Diagram:



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Caption: Workflow for a standard HATU-mediated amide coupling.

## Safe Handling and Storage Protocol

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

### Personal Protective Equipment (PPE):

- Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or goggles.[\[8\]](#)
- Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for tears or holes before use.[\[8\]](#)
- Body Protection: A standard laboratory coat is required.

### Engineering Controls:

- Always handle the solid material in a well-ventilated area. For weighing and transferring larger quantities, use a chemical fume hood to avoid inhalation of dust.[\[9\]](#)

### Storage Protocol:

- Receiving: Upon receipt, inspect the container for damage.
- Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.
- Location: Store the container in a cool, dry, and dark location away from direct sunlight and heat sources.[\[5\]](#)
- Incompatibilities: Ensure the compound is stored separately from strong oxidizing agents and strong bases.[\[5\]](#)
- Sealing: Keep the container lid tightly sealed when not in use to prevent moisture absorption and contamination.

### Disposal:

- Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[\[10\]](#)



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